molecular formula C10H13NO3 B127817 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha CAS No. 148217-23-6

2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha

Cat. No. B127817
M. Wt: 195.21 g/mol
InChI Key: FCQIYUSARYMMDQ-QEYWKRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)] is a chemical compound that belongs to the family of cyclopentanoids. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)] is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anti-cancer activity.

Biochemical And Physiological Effects

2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)] has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)] in lab experiments is its potential applications in medicinal chemistry. This compound has shown promising results as an anti-cancer agent and has also been studied for its potential applications in the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its potential applications in clinical settings.

Future Directions

There are several future directions for the research of 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)]. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to explore the potential applications of this compound in other fields of science, such as material science and environmental science. Finally, future research could focus on developing more efficient and less toxic synthesis methods for this compound.

Synthesis Methods

The synthesis of 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)] can be achieved by several methods. One of the commonly used methods is the reduction of 2H-Cyclopenta[b]furan-2-carboxylic acid with lithium aluminum hydride, followed by acetylation with acetic anhydride. The resulting compound is then treated with sodium cyanide to obtain 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)].

Scientific Research Applications

2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha)] has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.

properties

CAS RN

148217-23-6

Product Name

2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

[(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate

InChI

InChI=1S/C10H13NO3/c1-6(12)13-8-2-7-3-9(5-11)14-10(7)4-8/h7-10H,2-4H2,1H3/t7-,8-,9+,10-/m0/s1

InChI Key

FCQIYUSARYMMDQ-QEYWKRMJSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2C[C@@H](O[C@H]2C1)C#N

SMILES

CC(=O)OC1CC2CC(OC2C1)C#N

Canonical SMILES

CC(=O)OC1CC2CC(OC2C1)C#N

synonyms

2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha-)]-(9CI)

Origin of Product

United States

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